![molecular formula C19H18N2O2S2 B2674438 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate CAS No. 1396861-28-1](/img/structure/B2674438.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate
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Overview
Description
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and an azetidine ring, which is a type of four-membered ring with nitrogen as one of the atoms . The presence of the acetate group indicates that this compound could be an ester .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the acetate group could influence its polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetate group could potentially undergo hydrolysis to form an alcohol and acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the benzothiazole and azetidine rings could contribute to its stability, while the acetate group could influence its solubility .Scientific Research Applications
- Recent research has focused on synthesizing benzothiazole derivatives as potential anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.
- Some benzothiazole derivatives have shown potent cytotoxicity against human cancer cell lines . These compounds could be investigated further for their potential as anticancer agents.
- 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as potential anti-Parkinsonian agents .
- Benzothiazole-based compounds have been investigated for their antimicrobial and antifungal properties . For example, sulfazole (an antimicrobial agent) and abafungin (an antifungal agent) contain benzothiazole moieties.
- Benzothiazole derivatives have been associated with antioxidant and hepatoprotective activities . These properties are crucial for maintaining cellular health and preventing oxidative damage.
Anti-Tubercular Activity
Anticancer Properties
Anti-Parkinsonian Agents
Antimicrobial and Antifungal Activities
Antioxidant and Hepatoprotective Effects
Other Potential Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfanylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)23-14-11-21(12-14)19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWOLRERHFSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate |
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